molecular formula C15H16ClN3O B8504402 N-[4-chloro-3-(3-methylbut-2-enoxy)phenyl]pyrimidin-2-amine CAS No. 873893-72-2

N-[4-chloro-3-(3-methylbut-2-enoxy)phenyl]pyrimidin-2-amine

Cat. No. B8504402
M. Wt: 289.76 g/mol
InChI Key: IZRYQXPDZHLEKL-UHFFFAOYSA-N
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Patent
US09018209B2

Procedure details

Following the general procedure for O-alkylation of 2-R-5-(heteroaryl-2-ylamino)phenol, 2-chloro-5-(pyrimidin-2-ylamino)phenol (30 mg, 0.14 mmol) and Cs2CO3 (47 mg, 0.14 mmol) in acetone (2.0 mL) was treated with 4-bromo-2-methyl-2-butene (16 μL, 0.14 mmol) at room temperature. The title compound was obtained after purification by flash chromatography on silica gel (hexane:EtOAc 7/3) in 53% yield (21 mg).
[Compound]
Name
2-R-5-(heteroaryl-2-ylamino)phenol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
30 mg
Type
reactant
Reaction Step Two
Name
Cs2CO3
Quantity
47 mg
Type
reactant
Reaction Step Three
Quantity
16 μL
Type
reactant
Reaction Step Four
Quantity
2 mL
Type
solvent
Reaction Step Five
Yield
53%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([NH:8][C:9]2[N:14]=[CH:13][CH:12]=[CH:11][N:10]=2)=[CH:4][C:3]=1[OH:15].C([O-])([O-])=O.[Cs+].[Cs+].Br[CH2:23][CH:24]=[C:25]([CH3:27])[CH3:26]>CC(C)=O>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([NH:8][C:9]2[N:10]=[CH:11][CH:12]=[CH:13][N:14]=2)=[CH:4][C:3]=1[O:15][CH2:23][CH:24]=[C:25]([CH3:27])[CH3:26] |f:1.2.3|

Inputs

Step One
Name
2-R-5-(heteroaryl-2-ylamino)phenol
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
30 mg
Type
reactant
Smiles
ClC1=C(C=C(C=C1)NC1=NC=CC=N1)O
Step Three
Name
Cs2CO3
Quantity
47 mg
Type
reactant
Smiles
C(=O)([O-])[O-].[Cs+].[Cs+]
Step Four
Name
Quantity
16 μL
Type
reactant
Smiles
BrCC=C(C)C
Step Five
Name
Quantity
2 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C=C(C=C1)NC1=NC=CC=N1)OCC=C(C)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 53%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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